Complete Abrogation of Binding Affinity
Sgc-brdviii-NC demonstrates no measurable binding to SMARCA2, SMARCA4, or PB1(5) bromodomains, in stark contrast to the active probe SGC-SMARCA-BRDVIII, which exhibits high-affinity binding with Kd values of 35 nM, 36 nM, and 13 nM, respectively [1]. This complete loss of binding activity is due to methylation of the phenolic hydroxyl group, a structural modification that disrupts key hydrogen bonding interactions with the bromodomain acetyl-lysine binding pocket .
| Evidence Dimension | Binding Affinity (Kd, ITC) |
|---|---|
| Target Compound Data | No detectable binding (Kd > 10 µM inferred from complete loss of activity) |
| Comparator Or Baseline | SGC-SMARCA-BRDVIII: 35 nM (SMARCA2), 36 nM (SMARCA4), 13 nM (PB1(5)) |
| Quantified Difference | >285-fold reduction in affinity (based on lower detection limit) |
| Conditions | Isothermal Titration Calorimetry (ITC) against recombinant bromodomains |
Why This Matters
This establishes Sgc-brdviii-NC as a validated, on-target negative control, essential for confirming that observed phenotypic effects are due to specific bromodomain inhibition rather than off-target interactions or assay artifacts.
- [1] Chemical Probes Portal. SGC-SMARCA-BRDVIII probe summary. Updated 2021-03-29. View Source
